N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted at the N⁴ and N⁶ positions. The N⁴ substituent is a 3-chloro-4-methoxyphenyl group, while the N⁶ position features a 2,4-dimethoxyphenyl moiety. The 1-methyl group on the pyrazole ring enhances steric stability and modulates electronic properties. This compound’s structural design aligns with kinase-targeting scaffolds, where chloro and methoxy substituents are common pharmacophores for enhancing binding affinity and selectivity .
Properties
Molecular Formula |
C21H21ClN6O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(2,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6O3/c1-28-20-14(11-23-28)19(24-12-5-8-17(30-3)15(22)9-12)26-21(27-20)25-16-7-6-13(29-2)10-18(16)31-4/h5-11H,1-4H3,(H2,24,25,26,27) |
InChI Key |
XPASQNRGPJXSGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds .
Scientific Research Applications
N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins and signaling pathways related to cell growth, inflammation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
- Substituent Effects on Solubility: The target compound’s 2,4-dimethoxyphenyl group may improve aqueous solubility compared to cyclopentyl () or ethyl () substituents, though methoxy groups can also increase lipophilicity depending on their positioning .
- Bioactivity Trends: Sulfonyl and methylsulfonyl groups () correlate with antibacterial activity, while dimethoxybenzyl () and arylpiperazine () moieties are linked to kinase inhibition.
ADMET and Physicochemical Properties
- LogP and Solubility: The target compound’s dimethoxy groups may balance lipophilicity (predicted LogP ~3.5) and solubility, though highlights that even small alkyl groups (e.g., ethyl) can reduce solubility significantly .
Biological Activity
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 373.83 g/mol. The presence of various substituents such as chloro and methoxy groups enhances its pharmacological profile.
Antitumor Activity
Several studies have reported the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown activity against various cancer cell lines, including leukemia and solid tumors. In vitro studies indicate that this compound exhibits significant cytotoxic effects on L1210 and P388 leukemia cells .
Antiviral Activity
Research suggests that derivatives of pyrazolo[3,4-d]pyrimidines possess antiviral properties. In particular, compounds similar to this compound have demonstrated efficacy against viruses such as Para 3 virus . This highlights the potential for developing antiviral therapies based on this chemical scaffold.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazolo[3,4-d]pyrimidines have been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example, certain derivatives were tested against Staphylococcus aureus and Candida albicans with promising results .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or inhibit specific enzymes involved in cell proliferation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
